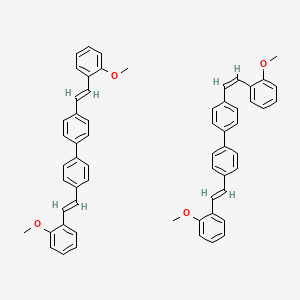
FluorescentBrightener378
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Fluorescent Brightener 378 is synthesized through the condensation reaction of aniline and β-dithiazolyl acrylate. The reaction requires appropriate solvents and catalysts to achieve high yield and purity . The reaction conditions, such as temperature and pH, are carefully controlled to optimize the production process.
Industrial Production Methods
In industrial settings, the production of Fluorescent Brightener 378 involves large-scale chemical reactors where the reactants are mixed under controlled conditions. The product is then purified through crystallization or other separation techniques to obtain the desired quality .
Análisis De Reacciones Químicas
Types of Reactions
Fluorescent Brightener 378 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the chemical structure of Fluorescent Brightener 378, affecting its fluorescence properties.
Substitution: Substitution reactions involve replacing one functional group with another, which can modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions, such as temperature, solvent, and pH, are tailored to achieve the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may produce different oxidized derivatives, while substitution reactions can yield various substituted compounds with altered fluorescence properties .
Aplicaciones Científicas De Investigación
Fluorescent Brightener 378 has a wide range of scientific research applications:
Chemistry: It is used as a fluorescent probe in various chemical analyses and experiments.
Biology: The compound is employed in bioimaging techniques to visualize biological structures and processes.
Medicine: Fluorescent Brightener 378 is used in diagnostic assays and imaging to detect and monitor medical conditions.
Industry: It is added to plastics, textiles, detergents, coatings, and paper products to enhance their brightness and visual appeal
Mecanismo De Acción
The mechanism of action of Fluorescent Brightener 378 involves the absorption of ultraviolet light and the subsequent emission of visible light, resulting in fluorescence. This process enhances the brightness and whiteness of materials by converting invisible UV light into visible blue-violet light . The molecular targets include the chromophores within the compound, which are responsible for its fluorescent properties .
Comparación Con Compuestos Similares
Similar Compounds
Fluorescent Brightener 378 can be compared with other optical brightening agents such as:
- Fluorescent Brightener CBS-X
- Fluorescent Brightener 85
- Fluorescent Brightener EB
- Fluorescent Brightener KCB
Uniqueness
Fluorescent Brightener 378 is unique due to its specific chemical structure, which provides strong fluorescence and high stability under various conditions. Its ability to enhance the brightness and whiteness of materials makes it a preferred choice in many applications .
Propiedades
Fórmula molecular |
C60H52O4 |
|---|---|
Peso molecular |
837.0 g/mol |
Nombre IUPAC |
1-methoxy-2-[(Z)-2-[4-[4-[(E)-2-(2-methoxyphenyl)ethenyl]phenyl]phenyl]ethenyl]benzene;1-methoxy-2-[(E)-2-[4-[4-[(E)-2-(2-methoxyphenyl)ethenyl]phenyl]phenyl]ethenyl]benzene |
InChI |
InChI=1S/2C30H26O2/c2*1-31-29-9-5-3-7-27(29)21-15-23-11-17-25(18-12-23)26-19-13-24(14-20-26)16-22-28-8-4-6-10-30(28)32-2/h2*3-22H,1-2H3/b21-15+,22-16+;21-15-,22-16+ |
Clave InChI |
GSIJOHQQUBGEHM-UXAZFVONSA-N |
SMILES isomérico |
COC1=CC=CC=C1/C=C/C2=CC=C(C=C2)C3=CC=C(C=C3)/C=C/C4=CC=CC=C4OC.COC1=CC=CC=C1/C=C/C2=CC=C(C=C2)C3=CC=C(C=C3)/C=C\C4=CC=CC=C4OC |
SMILES canónico |
COC1=CC=CC=C1C=CC2=CC=C(C=C2)C3=CC=C(C=C3)C=CC4=CC=CC=C4OC.COC1=CC=CC=C1C=CC2=CC=C(C=C2)C3=CC=C(C=C3)C=CC4=CC=CC=C4OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S)-1-(2-Fluorophenyl)-N-[(1S)-1-phenylethyl]ethanaminium 2-carboxybenzoate](/img/structure/B12308368.png)
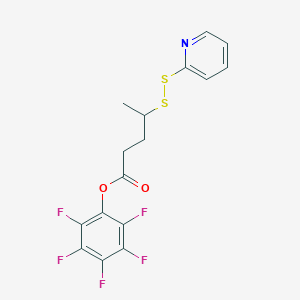
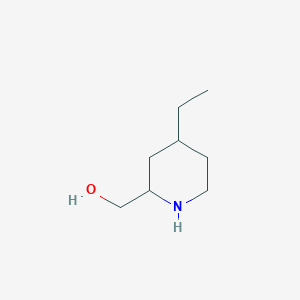
![1-{4-[(Piperidin-4-yl)methyl]phenyl}ethan-1-one](/img/structure/B12308389.png)
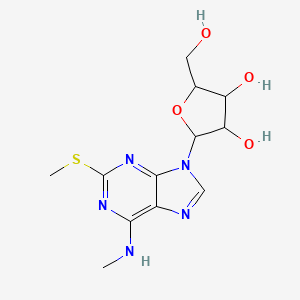
![Carbamic acid, [(3S)-1-[[[3-(trifluoromethyl)benzoyl]amino]acetyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester](/img/structure/B12308401.png)
![Methyl 3,4,5-tris(phenylcarbonyloxy)-6-[2,2,2-tris(chloranyl)ethanimidoyloxy]oxane-2-carboxylate](/img/structure/B12308402.png)
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol](/img/structure/B12308409.png)

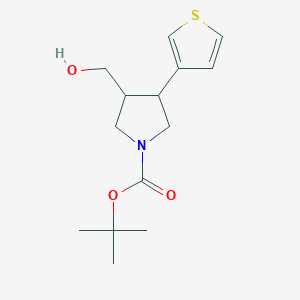

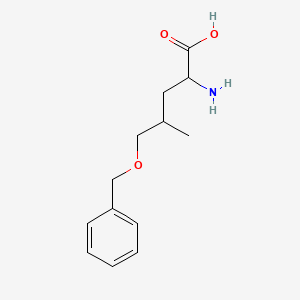
![2,5-dimethylpyrrol-1-ide;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum;2,3,5,6-tetraphenylphenol](/img/structure/B12308465.png)

